Cas no 33652-89-0 (5-Chlorobenzo[d]oxazole-2-carbonitrile)

5-Chlorobenzo[d]oxazole-2-carbonitrile is a heterocyclic organic compound featuring a benzo[d]oxazole core substituted with a chloro group at the 5-position and a cyano group at the 2-position. This structure imparts versatility as a key intermediate in pharmaceutical and agrochemical synthesis. Its electron-withdrawing substituents enhance reactivity in nucleophilic substitution and cross-coupling reactions, making it valuable for constructing complex molecules. The compound's stability under standard conditions ensures consistent performance in diverse synthetic applications. Its high purity and well-defined chemical properties facilitate precise use in medicinal chemistry, particularly in the development of biologically active scaffolds. Suitable for research and industrial-scale applications.
5-Chlorobenzo[d]oxazole-2-carbonitrile structure
33652-89-0 structure
Product Name:5-Chlorobenzo[d]oxazole-2-carbonitrile
CAS No:33652-89-0
MF:C8H3ClN2O
MW:178.575220346451
CID:1083854
PubChem ID:73553645
Update Time:2025-06-08

5-Chlorobenzo[d]oxazole-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-Chlorobenzo[d]oxazole-2-carbonitrile
    • 5-chloro-benzooxazole-2-carbonitrile
    • 33652-89-0
    • DTXSID201297749
    • EN300-702616
    • AKOS022182350
    • Z1618169752
    • CHEMBL4875334
    • 5-Chloro-2-benzoxazolecarbonitrile
    • BDBM50570930
    • 5-CHLORO-1,3-BENZOXAZOLE-2-CARBONITRILE
    • Inchi: 1S/C8H3ClN2O/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H
    • InChI Key: PNCPFMQXBPUCMF-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)N=C(C#N)O2

Computed Properties

  • Exact Mass: 177.9933904g/mol
  • Monoisotopic Mass: 177.9933904g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 49.8Ų

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Additional information on 5-Chlorobenzo[d]oxazole-2-carbonitrile

Introduction to 5-Chlorobenzo[d]oxazole-2-carbonitrile (CAS No. 33652-89-0)

5-Chlorobenzo[d]oxazole-2-carbonitrile (CAS No. 33652-89-0) is a significant compound in the field of pharmaceutical and chemical research, characterized by its unique structural and functional properties. This heterocyclic aromatic compound belongs to the benzo[d]oxazole family, which has garnered considerable attention due to its versatile applications in medicinal chemistry and drug development.

The molecular structure of 5-Chlorobenzo[d]oxazole-2-carbonitrile consists of a benzo[d]oxazole core substituted with a chlorine atom at the 5-position and a nitrile group at the 2-position. This specific arrangement imparts distinct reactivity and biological activity, making it a valuable intermediate in synthesizing various pharmacologically active agents.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from benzo[d]oxazole derivatives. The presence of the chlorine atom and the nitrile group in 5-Chlorobenzo[d]oxazole-2-carbonitrile enhances its utility as a building block for constructing complex molecular frameworks. These modifications allow for further functionalization, enabling chemists to tailor the compound for specific biological targets.

One of the most compelling aspects of 5-Chlorobenzo[d]oxazole-2-carbonitrile is its role in the synthesis of bioactive molecules. Studies have demonstrated its potential in developing compounds with antimicrobial, anti-inflammatory, and anticancer properties. The benzo[d]oxazole scaffold is known for its ability to interact with biological macromolecules, making it an attractive candidate for drug design.

The nitrile group in 5-Chlorobenzo[d]oxazole-2-carbonitrile contributes to its reactivity, allowing for various chemical transformations such as hydrolysis to carboxylic acids or reduction to amines. These reactions are crucial in medicinal chemistry, as they enable the creation of diverse pharmacophores. The chlorine atom also participates in nucleophilic aromatic substitution reactions, providing another avenue for structural diversification.

Recent advancements in computational chemistry have further highlighted the importance of 5-Chlorobenzo[d]oxazole-2-carbonitrile in drug discovery. Molecular modeling studies have shown that this compound can effectively bind to target enzymes and receptors, suggesting its potential as a lead compound in developing new therapies. These simulations have guided experimental efforts, optimizing synthetic routes and improving yields.

The pharmaceutical industry has taken note of these findings, leading to increased interest in exploring derivatives of 5-Chlorobenzo[d]oxazole-2-carbonitrile. Researchers are investigating its analogs to identify more potent and selective bioactive molecules. This includes modifying the substitution patterns on the benzo[d]oxazole ring and exploring different functional groups to enhance pharmacological properties.

In addition to its pharmaceutical applications, 5-Chlorobenzo[d]oxazole-2-carbonitrile has shown promise in material science. Its unique electronic properties make it suitable for use in organic semiconductors and optoelectronic devices. The ability to tune its chemical structure allows for customization of material characteristics, opening up new possibilities for advanced technological applications.

The synthesis of 5-Chlorobenzo[d]oxazole-2-carbonitrile has also been optimized through green chemistry principles. Efforts have been made to develop more sustainable methods that minimize waste and reduce environmental impact. These innovations align with global trends toward eco-friendly chemical processes, ensuring that the production of this valuable compound remains both efficient and sustainable.

The future prospects for 5-Chlorobenzo[d]oxazole-2-carbonitrile are promising, with ongoing research uncovering new applications and derivatives. As our understanding of molecular interactions continues to grow, this compound is likely to play an increasingly important role in both pharmaceuticals and materials science. Its versatility and reactivity make it a cornerstone of modern chemical research.

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